4-Fluoro-6-formylpyridine-2-carbonitrile
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Overview
Description
4-Fluoro-6-formylpyridine-2-carbonitrile is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a formyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-formylpyridine-2-carbonitrile typically involves the introduction of fluorine and formyl groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the pyridine ring using a suitable fluorinating agent. The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating reagents like DMF and POCl3 .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution and formylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-formylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-Fluoro-6-carboxypyridine-2-carbonitrile.
Reduction: 4-Fluoro-6-hydroxymethylpyridine-2-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-6-formylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-formylpyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the formyl group can participate in hydrogen bonding and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-formylpyridine-2-carbonitrile: Similar structure but with different substitution pattern.
6-Fluoropyridine-2-carbonitrile: Lacks the formyl group.
3-Fluoro-2-pyridinecarbonitrile: Different substitution pattern and lacks the formyl group.
Uniqueness
4-Fluoro-6-formylpyridine-2-carbonitrile is unique due to the specific positioning of the fluorine and formyl groups on the pyridine ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives .
Properties
Molecular Formula |
C7H3FN2O |
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Molecular Weight |
150.11 g/mol |
IUPAC Name |
4-fluoro-6-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3FN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H |
InChI Key |
DUWGBJCJKIFUEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C#N)F |
Origin of Product |
United States |
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